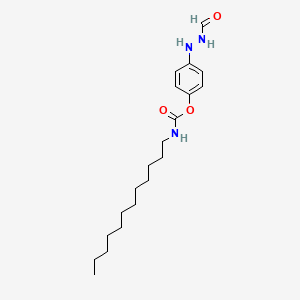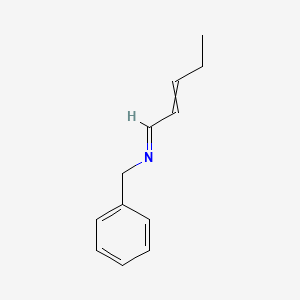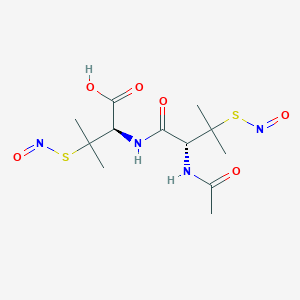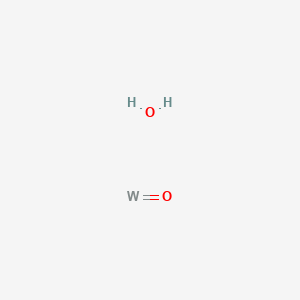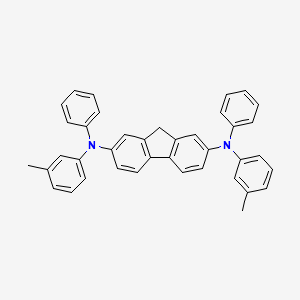
3-(Boronooxy)-2-hydroxypropyl docosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Boronooxy)-2-hydroxypropyl docosanoate is an organic compound that features a boronic acid ester group attached to a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boronooxy)-2-hydroxypropyl docosanoate typically involves the esterification of docosanoic acid with 3-(boronooxy)-2-hydroxypropanol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Boronooxy)-2-hydroxypropyl docosanoate can undergo various chemical reactions, including:
Oxidation: The boronic acid ester group can be oxidized to form boronic acid derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the hydroxyl group.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted esters or ethers.
Scientific Research Applications
3-(Boronooxy)-2-hydroxypropyl docosanoate has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Boronooxy)-2-hydroxypropyl docosanoate involves its ability to form stable complexes with diols and other nucleophiles. The boronic acid ester group can interact with various molecular targets, facilitating reactions such as cross-coupling and bioconjugation. The long-chain fatty acid moiety enhances its solubility in organic solvents and its ability to interact with lipid membranes.
Comparison with Similar Compounds
Similar Compounds
3-(Boronooxy)-2-hydroxypropyl palmitate: Similar structure but with a shorter fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl stearate: Another similar compound with an intermediate-length fatty acid chain.
3-(Boronooxy)-2-hydroxypropyl oleate: Contains an unsaturated fatty acid chain.
Uniqueness
3-(Boronooxy)-2-hydroxypropyl docosanoate is unique due to its long-chain docosanoic acid moiety, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring enhanced solubility and interaction with lipid membranes.
Properties
CAS No. |
143435-71-6 |
|---|---|
Molecular Formula |
C25H51BO6 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
(3-docosanoyloxy-2-hydroxypropoxy)boronic acid |
InChI |
InChI=1S/C25H51BO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)31-22-24(27)23-32-26(29)30/h24,27,29-30H,2-23H2,1H3 |
InChI Key |
OFDOVCYSKIAPIH-UHFFFAOYSA-N |
Canonical SMILES |
B(O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


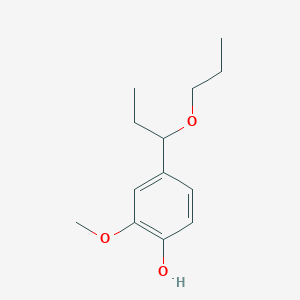
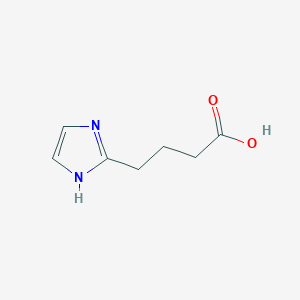
![4-{3-[4-(Hexyloxy)phenyl]-3-oxoprop-1-EN-1-YL}benzoic acid](/img/structure/B12553003.png)
![6-Fluoro-2,3-bis[4-(phenylethynyl)phenyl]quinoxaline](/img/structure/B12553012.png)
![Thiourea, N-[2-(4-hydroxyphenyl)ethyl]-N'-2-thiazolyl-](/img/structure/B12553013.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
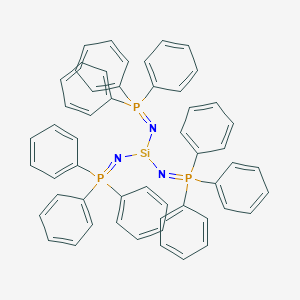
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)

